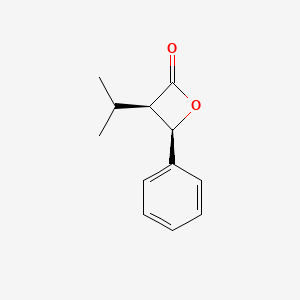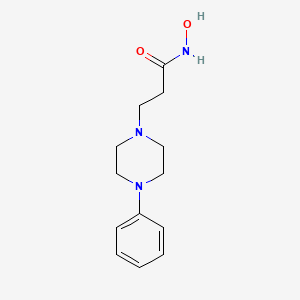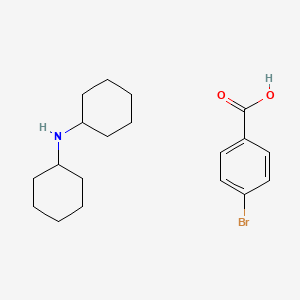
4-bromobenzoic acid;N-cyclohexylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzoic acid;N-cyclohexylcyclohexanamine is a compound formed by the combination of 4-bromobenzoic acid and N-cyclohexylcyclohexanamine 4-Bromobenzoic acid is an aromatic carboxylic acid with a bromine atom substituted at the para position of the benzene ring N-cyclohexylcyclohexanamine is a secondary amine with two cyclohexyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzoic acid can be achieved through the oxidation of 4-bromobenzyl alcohol using 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst and Oxone as the oxidizing agent . The reaction is carried out in acetonitrile at room temperature, followed by heating to 70°C. The product is then purified through filtration and recrystallization.
N-cyclohexylcyclohexanamine can be synthesized by the reductive amination of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale oxidation and reductive amination processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 4-bromobenzaldehyde using oxidizing agents like Oxone.
Reduction: Reduction to 4-bromobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
N-cyclohexylcyclohexanamine can participate in:
Acylation: Formation of amides by reacting with acyl chlorides or anhydrides.
Alkylation: Introduction of alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: Oxone, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Acylating Agents: Acyl chlorides, anhydrides.
Major Products Formed
4-Bromobenzaldehyde: Formed from the oxidation of 4-bromobenzoic acid.
4-Bromobenzyl Alcohol: Formed from the reduction of 4-bromobenzoic acid.
Amides: Formed from the acylation of N-cyclohexylcyclohexanamine.
Applications De Recherche Scientifique
4-Bromobenzoic acid is used in the study of metabolic pathways and the detection of metabolites in biological systems . It is also employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals .
N-cyclohexylcyclohexanamine is utilized in the synthesis of various organic compounds, including pharmaceuticals and polymers. It serves as a building block for the preparation of complex molecules and materials.
Mécanisme D'action
The mechanism of action of 4-bromobenzoic acid involves its participation in oxidation-reduction reactions and nucleophilic substitutions. The bromine atom’s electron-withdrawing nature influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.
N-cyclohexylcyclohexanamine acts as a nucleophile in acylation and alkylation reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds with electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzoic Acid: Similar structure with a chlorine atom instead of bromine.
4-Methoxybenzoic Acid: Contains a methoxy group instead of a bromine atom.
N-Cyclohexylmethylamine: Similar amine structure with a methyl group instead of a second cyclohexyl group.
Uniqueness
4-Bromobenzoic acid’s bromine substitution provides unique reactivity compared to other halogenated benzoic acids, making it valuable in specific synthetic applications. N-cyclohexylcyclohexanamine’s dual cyclohexyl groups offer steric hindrance and stability, distinguishing it from other secondary amines.
Propriétés
Numéro CAS |
817177-04-1 |
|---|---|
Formule moléculaire |
C19H28BrNO2 |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
4-bromobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
Clé InChI |
JDQBNZUWNAITAY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC=C1C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


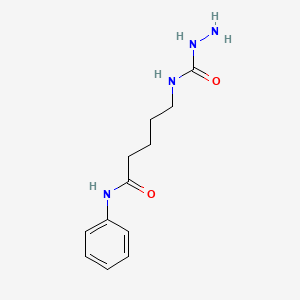
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
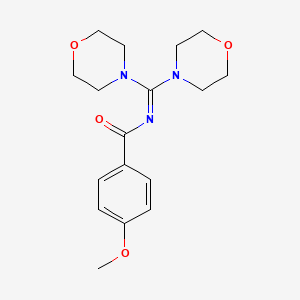
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
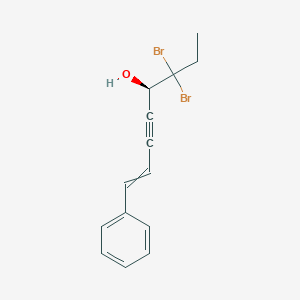
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)
